molecular formula C13H13BrN2S B14373518 4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile CAS No. 91534-24-6

4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile

Cat. No.: B14373518
CAS No.: 91534-24-6
M. Wt: 309.23 g/mol
InChI Key: CMJWPLJAVZZGRQ-UHFFFAOYSA-N
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Description

4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile is an organic compound that features a bromine atom, a benzonitrile group, and a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The thiazine ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The benzonitrile group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzonitrile derivatives.

Scientific Research Applications

4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile involves its interaction with specific molecular targets. The bromine atom and the thiazine ring can form non-covalent interactions, such as hydrogen bonds or van der Waals forces, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,6-dihydro-2H-pyran: This compound shares the bromine atom and a similar ring structure but lacks the thiazine ring.

    4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazol-2-yl)benzonitrile: This compound is closely related, with a thiazole ring instead of a thiazine ring.

Uniqueness

4-Bromo-2-(4,5-dimethyl-3,6-dihydro-2H-1,2-thiazin-2-yl)benzonitrile is unique due to the presence of both the bromine atom and the thiazine ring, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it valuable for various applications in research and industry .

Properties

CAS No.

91534-24-6

Molecular Formula

C13H13BrN2S

Molecular Weight

309.23 g/mol

IUPAC Name

4-bromo-2-(4,5-dimethyl-3,6-dihydrothiazin-2-yl)benzonitrile

InChI

InChI=1S/C13H13BrN2S/c1-9-7-16(17-8-10(9)2)13-5-12(14)4-3-11(13)6-15/h3-5H,7-8H2,1-2H3

InChI Key

CMJWPLJAVZZGRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CSN(C1)C2=C(C=CC(=C2)Br)C#N)C

Origin of Product

United States

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